An In-depth Technical Guide to the Furo[3,4-c]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol and its Analogs
An In-depth Technical Guide to the Furo[3,4-c]pyridine Scaffold: Synthesis, Properties, and Therapeutic Potential of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol and its Analogs
Abstract
The furo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this important molecular framework, with a particular focus on the representative compound, (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities. We will delve into the synthetic strategies for accessing the furo[3,4-c]pyridine ring system, discuss the characterization of these molecules, and explore the known and potential biological activities that underscore their relevance in modern drug discovery.
Introduction to the Furo[3,4-c]pyridine Scaffold
The fusion of a furan ring with a pyridine ring gives rise to a family of bicyclic heteroaromatic compounds known as furopyridines. Depending on the orientation of the fusion, several isomers are possible, each with distinct electronic and steric properties. The furo[3,4-c]pyridine isomer, in particular, has emerged as a scaffold with significant potential in medicinal chemistry. Its structural rigidity, coupled with the presence of both electron-rich (furan) and electron-deficient (pyridine) aromatic systems, provides a unique platform for the design of molecules with specific biological targets.
Derivatives of the furo[3,4-c]pyridine core have been investigated for a range of biological activities, including antihypertensive and diuretic properties.[1] The closely related pyrrolo[3,4-c]pyridine scaffold has also been extensively studied, with derivatives showing promise in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1] This suggests a broad therapeutic potential for heteroaromatic systems with this core structure.
This guide will use (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol as a central example to explore the chemistry and potential of this class of compounds.
Chemical Structure and Physicochemical Properties of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol
(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol is a representative member of the dihydrofuro[3,4-c]pyridine family. Its structure features the fused bicyclic core with a hydroxymethyl substituent on the pyridine ring.
Caption: Chemical structure of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol.
Table 1: Physicochemical Properties of (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol
| Property | Value | Source |
| CAS Number | 1075237-72-7 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [3] |
| IUPAC Name | (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol | [2] |
| Canonical SMILES | C1=C(C=NC2=C1COC2)CO | [2] |
| InChI Key | PSFOJYIYLZRUPN-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid (typical) | Inferred |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | Inferred from structure |
| Melting Point | Not reported in available literature. | |
| Boiling Point | Not reported in available literature. |
Synthesis of the Furo[3,4-c]pyridine Core
The construction of the furo[3,4-c]pyridine ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Domino Claisen-Schmidt Condensation/Oxa-Michael Addition
A particularly elegant and efficient approach to substituted 1,3-dihydrofuro[3,4-c]pyridines involves a domino reaction starting from pyridoxal (a form of Vitamin B6) and a ketone. This method proceeds under basic conditions at room temperature and often allows for the isolation of the product by simple filtration and recrystallization, avoiding the need for chromatographic purification.
The proposed mechanism involves an initial Claisen-Schmidt condensation between the ketone and the aldehyde group of pyridoxal to form an α,β-unsaturated ketone intermediate. This is followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the enone system, leading to the formation of the furan ring and cyclization to the final dihydrofuro[3,4-c]pyridine product.
Caption: Domino synthesis of 1,3-dihydrofuro[3,4-c]pyridines.
Experimental Protocol (General, adapted from literature):
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To a solution of pyridoxal hydrochloride (1.0 mmol) and the corresponding ketone (1.0 mmol) in ethanol (5 mL), add a solution of sodium hydroxide (4.0 mmol) in water.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.
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Wash the solid with cold ethanol and dry under vacuum.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
[2+2+2] Cycloaddition
A more general, albeit often more complex, method for the synthesis of the 1,3-dihydrofuro[3,4-c]pyridine core is the metal-catalyzed [2+2+2] cycloaddition of dipropargyl ethers with nitriles.[4] This approach allows for a wide range of substituents to be incorporated into the pyridine ring, depending on the choice of the nitrile component.
Caption: [2+2+2] Cycloaddition for furo[3,4-c]pyridine synthesis.
Spectroscopic Characterization
The structural elucidation and confirmation of purity for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol and its analogs rely on a combination of standard spectroscopic techniques. While specific data for the title compound is not publicly available in peer-reviewed literature, a predicted spectroscopic profile can be inferred based on the analysis of related structures.
Table 2: Predicted Spectroscopic Data for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (singlets or doublets, ~7.0-8.5 ppm).- Methylene protons of the hydroxymethyl group (singlet or triplet, ~4.5-5.0 ppm).- Methylene protons of the dihydrofuran ring (singlets, ~4.8-5.2 ppm).- Hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the pyridine and furan rings (~110-160 ppm).- Methylene carbon of the hydroxymethyl group (~60-65 ppm).- Methylene carbons of the dihydrofuran ring (~70-75 ppm). |
| IR Spectroscopy | - O-H stretching of the alcohol (~3200-3600 cm⁻¹, broad).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=N and C=C stretching of the pyridine ring (~1550-1650 cm⁻¹).- C-O stretching of the ether and alcohol (~1000-1250 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (e.g., m/z = 151.06 for C₈H₉NO₂).- Fragmentation patterns consistent with the loss of water, hydroxymethyl group, or cleavage of the furan ring. |
Experimental Protocol for NMR Analysis (General):
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Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Employ a standard proton pulse sequence. Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a spectral width of approximately 0-12 ppm, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Perform a proton-decoupled ¹³C NMR experiment. A greater number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should be set to approximately 0-200 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Potential Biological Activities and Applications in Drug Discovery
While there is a lack of specific biological data for (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol in the public domain, the broader family of furo[3,4-c]pyridines and structurally related heterocycles have demonstrated a range of pharmacological activities, suggesting potential avenues for future research and development.
The pyridine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[5] Fused heterocyclic systems incorporating the pyridine ring often exhibit enhanced biological activity.
Potential Therapeutic Areas:
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Anticancer Activity: Many pyridine derivatives have been investigated as potential anticancer agents. The furo[3,4-c]pyridine scaffold could serve as a basis for the design of kinase inhibitors, topoisomerase inhibitors, or compounds that interfere with other cancer-related signaling pathways.
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Antimicrobial and Antiviral Activity: The nitrogen atom in the pyridine ring can be crucial for interactions with microbial or viral targets. The furo[3,4-c]pyridine core could be explored for the development of novel antibacterial, antifungal, or antiviral agents.
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Central Nervous System (CNS) Disorders: The structural similarity to the pyrrolo[3,4-c]pyridine scaffold, which has shown activity in models of CNS diseases, suggests that furo[3,4-c]pyridine derivatives may also possess neuromodulatory properties.
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Cardiovascular Diseases: As previously mentioned, certain derivatives of the 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol core have been patented for their antihypertensive and diuretic effects, indicating a potential role in treating cardiovascular disorders.[1]
The hydroxymethyl group in (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it an attractive starting material for medicinal chemistry campaigns.
Conclusion and Future Outlook
The furo[3,4-c]pyridine scaffold represents a promising area for the discovery of new bioactive molecules. (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol serves as a valuable and versatile building block for accessing a wide range of derivatives. While the biological properties of this specific compound are not yet well-documented in publicly available literature, the established activities of related heterocyclic systems provide a strong rationale for its further investigation.
Future work should focus on the systematic synthesis and biological evaluation of a diverse library of furo[3,4-c]pyridine derivatives. The development of robust and scalable synthetic routes will be crucial for enabling these studies. Detailed characterization of these compounds, including the acquisition and publication of their full spectroscopic data, will be essential for the advancement of this area of medicinal chemistry. The exploration of this scaffold's potential in various therapeutic areas, guided by computational modeling and high-throughput screening, is a promising direction for future drug discovery efforts.
References
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PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. EP1398316B1 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives.
- Google Patents. US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use.
- Casadia, I., et al. (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro-[3,4-c]pyridines from Pyridoxal and Ketones. Synlett, 31(14), 1381-1384.
- Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 15(1), 1-10.
- Wójcicka, A., et al. (2021).
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PubChem. Furo(3,4-c)pyridine. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
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